Heliosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72746-38-4 |
|---|---|
Molecular Formula |
C27H30O17 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(E)-2,3,4,5-tetrahydroxy-6-[(E)-2,3,4,5,6-pentahydroxyhex-3-enoxy]hex-3-enoxy]chromen-4-one |
InChI |
InChI=1S/C27H30O17/c28-6-15(33)21(37)22(38)16(34)7-42-8-17(35)23(39)24(40)18(36)9-43-27-25(41)20-14(32)4-11(29)5-19(20)44-26(27)10-1-2-12(30)13(31)3-10/h1-5,15-18,28-40H,6-9H2/b22-21+,24-23+ |
InChI Key |
QIAVRJHHAWLZNB-RLPYSRNMSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OCC(C(=C(C(COCC(C(=C(C(CO)O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OCC(/C(=C(/C(COCC(/C(=C(/C(CO)O)\O)/O)O)O)\O)/O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OCC(C(=C(C(COCC(C(=C(C(CO)O)O)O)O)O)O)O)O)O)O |
Synonyms |
heliosin quercetin 3-digalactoside |
Origin of Product |
United States |
Occurrence and Isolation of Heliosin in Biological Systems
Identification and Distribution of Heliosin in Plant Species
Research indicates the presence of this compound in specific plant sources, although its distribution may vary.
Cascabela thevetia, also known as yellow oleander, is recognized for containing a variety of secondary metabolites, including flavonoids. wikipedia.orgfishersci.caphcog.cominvivochem.com Studies on C. thevetia have reported the presence of flavonoids such as quercetin (B1663063) and kaempferol (B1673270) in its flowers. stuartxchange.org However, the specific compound "this compound" (PubChem CID 5491920) is not explicitly listed as a constituent of Cascabela thevetia in the examined literature.
Euphorbia helioscopia L. is another plant species where the presence of flavonoids has been noted. wikipedia.org Specifically, a review on the chemical and biological properties of Euphorbia helioscopia L. explicitly mentions this compound as one of the flavonoids found in this plant. derpharmachemica.comderpharmachemica.com Other studies on E. helioscopia have identified various compounds, including diterpenoids, triterpenoids, tannins, glucosides, and other flavonoids like quercetin and hyperoside. derpharmachemica.comderpharmachemica.comfishersci.ca Extracts of E. helioscopia have been shown to contain flavonoids, with the water extract exhibiting the highest flavonoid content in one analysis. guidetopharmacology.org
Table 1: Total Flavonoid Content in Euphorbia helioscopia Extracts
| Extract Solvent | Total Flavonoid Content (µg QEs/mg extract) |
| Hexane | 1.01 ± 0.01 |
| Acetone | 3.93 ± 0.17 |
| Methanol | 5.36 ± 0.52 |
| Water | 11.22 ± 0.05 |
Data derived from a study on the chemical composition and activities of Euphorbia helioscopia extracts. guidetopharmacology.org
The extraction and purification of natural compounds like this compound from plant sources typically involve a series of steps aimed at isolating the target molecule from the complex plant matrix. General methods for the extraction of medicinal plants include techniques such as maceration, digestion, decoction, infusion, percolation, Soxhlet extraction, superficial extraction, ultrasound-assisted extraction, and microwave-assisted extraction. nih.gov The choice of solvent is crucial and often includes polar solvents (e.g., water, alcohols), intermediate polar solvents (e.g., acetone, dichloromethane), and nonpolar solvents (e.g., n-hexane, ether, chloroform). nih.gov
For the isolation of compounds from Euphorbia helioscopia, methods such as hydrodistillation for essential oil and the use of solvents like hexane, acetone, methanol, and water for obtaining different extracts have been reported. guidetopharmacology.org Subsequent purification often employs chromatographic techniques. Studies on E. helioscopia have utilized silica (B1680970) gel, Sephadex LH-20, and Rp-18 chromatography to isolate compounds. wikipedia.org Analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly used for the analysis of extracted compounds. guidetopharmacology.orgnih.gov Similar general approaches involving solvent extraction followed by various chromatographic methods would likely be applied for the isolation and purification of this compound from Euphorbia helioscopia.
Biosynthetic Pathways of Flavonols in Plants
This compound is identified as a flavonoid derpharmachemica.comderpharmachemica.com, and its biosynthesis in plants is intricately linked to the general phenylpropanoid and flavonoid pathways.
The biosynthesis of flavonoids, including flavonols, begins with the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine. nih.govciteab.comwikipedia.org Phenylalanine is sequentially converted to p-coumaroyl-CoA through the action of enzymes such as Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL). nih.gov
The flavonoid pathway branches from the phenylpropanoid pathway with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govthegoodscentscompany.com This key step is catalyzed by Chalcone (B49325) Synthase (CHS), forming a chalcone. nih.govwikipedia.orgbohrium.com Chalcones are then typically isomerized to flavanones by Chalcone Isomerase (CHI). citeab.comwikipedia.org
Flavanones serve as central intermediates for the synthesis of various flavonoid classes. For the production of flavonols, flavanones are converted to dihydroflavonols by Flavanone 3-Hydroxylase (F3H). nih.govciteab.comwikipedia.org Finally, Flavonol Synthase (FLS) catalyzes the conversion of dihydroflavonols to flavonols. nih.govciteab.com The flavonoid biosynthetic pathway is often described as a complex grid rather than a simple linear path, with different enzymatic steps leading to a diverse array of flavonoid structures. flybase.org
The biosynthesis of flavonoids in plants is a tightly regulated process influenced by developmental cues and environmental conditions. flybase.org The expression of genes encoding the enzymes involved in the flavonoid pathway is controlled by a complex network of transcription factors. fishersci.nlbmrb.io Key regulatory roles are played by R2R3 MYB, basic helix-loop-helix (bHLH), and WD40 proteins. nih.govwikipedia.orgfishersci.nlbmrb.iouni.lu These transcription factors often interact to form a multiprotein complex known as the MBW complex, which regulates the expression of both early and late biosynthetic genes in the flavonoid pathway. wikipedia.orgfishersci.nlbmrb.iouni.lu Environmental factors such as UV light and hormones can significantly affect the expression of flavonoid biosynthetic genes, thereby influencing the accumulation of these compounds in plant tissues. thegoodscentscompany.comflybase.orgbmrb.io
Based on a comprehensive search of available scientific literature, there is no retrievable data for a chemical compound named "this compound" that corresponds to the specific biological activities and mechanistic pathways outlined in the request. The detailed research findings for hydroxyl radical scavenging, DPPH radical scavenging analysis, and specific antioxidant action mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) are not available for a compound with this name.
Therefore, it is not possible to generate a scientifically accurate and informative article on "this compound" that adheres to the provided structure and content requirements. The information necessary to populate the sections and subsections of the requested article does not appear to be present in the public scientific domain.
To fulfill a request of this nature, published research data from in vitro studies on the specific compound would be required. We recommend verifying the name of the compound and the availability of published research pertaining to its antioxidant properties.
Elucidation of Heliosin S Biological Activities
Investigation of Heliosin's Mechanism of Antioxidant Action
Characterization of Sequential Proton Loss Electron Transfer (SPLET) Processes
The antioxidant activity of flavonoids, including the quercetin (B1663063) aglycone of this compound, is explained by several mechanisms, with the Sequential Proton Loss Electron Transfer (SPLET) mechanism being particularly significant, especially in polar environments. mdpi.comnih.gov This process involves a two-step pathway:
Proton Loss: The flavonoid molecule first deprotonates, typically from one of its acidic phenolic hydroxyl groups, to form a phenoxide anion. The ease of this step is determined by the acidity (pKa) of the hydroxyl group. nih.gov For many flavonoids, the 4'-OH and 7-OH groups are the preferred sites for the initial deprotonation. nih.gov
Electron Transfer: The resulting anion then donates an electron to a free radical, thereby neutralizing it. This step is governed by the electron transfer enthalpy (ETE) of the anion. researchgate.net
In aqueous solutions, flavonoids that are deprotonated exhibit a greater tendency to engage in the SPLET mechanism compared to other antioxidant pathways like Hydrogen Atom Transfer (HAT). nih.gov The SPLET mechanism is considered a key pathway that clarifies the antioxidant properties of various polyphenolic compounds. researchgate.netwisdomlib.org Theoretical models that account for SPLET, alongside other mechanisms like SET-PT (Single Electron Transfer-Proton Transfer) and HAT, provide a comprehensive understanding of flavonoid antioxidant activity. mdpi.comnih.gov
Role of Phenolic Hydroxyl Groups in Radical Scavenging
The potent radical-scavenging ability of flavonols is fundamentally dependent on the number and arrangement of phenolic hydroxyl (-OH) groups on their core C6-C3-C6 ring structure. acs.orgresearchgate.net These groups act as hydrogen/electron donors to neutralize reactive oxygen species (ROS). nih.gov
Several structural features are critical for high antioxidant activity:
The Catechol Group: The presence of a 3',4'-dihydroxy configuration (a catechol group) on the B-ring is a primary determinant of strong radical scavenging capacity. acs.orgnih.gov This structure enhances electron delocalization, which stabilizes the resulting flavonoid radical after it has donated a hydrogen atom or electron. nih.gov
The 3-Hydroxyl Group: A hydroxyl group at the C3 position on the C-ring also contributes significantly to antioxidant activity. nih.gov
The 2,3-Double Bond and 4-Keto Group: The double bond between C2 and C3, in conjunction with the 4-keto group on the C-ring, facilitates electron delocalization from the B-ring across the molecule, further enhancing its radical-scavenging potential.
Research comparing different flavonols has consistently shown that the number of hydroxyl groups has a more substantial influence on antioxidant activity than other structural criteria. researchgate.net For example, the hydrogen-donating potential against the DPPH radical was found to follow the order: Quercetin > Fisetin ≈ Myricetin > Morin > Kaempferol (B1673270), highlighting the importance of the catechol moiety in quercetin for high activity. acs.orgscilit.com
Modulation of Cellular Antioxidant Enzymes by Flavonoids (General Context)
Beyond direct interaction with free radicals, flavonoids exert significant antioxidant effects by modulating the body's endogenous antioxidant defense systems. azidobutyric-acid-nhs-ester.commdpi.com Instead of acting solely as conventional scavengers, flavonoids can influence cell signaling pathways that regulate the expression and activity of crucial antioxidant enzymes. azidobutyric-acid-nhs-ester.comresearchgate.net
This indirect antioxidant mechanism involves:
Upregulation of Protective Enzymes: Flavonoids can enhance the activity of key antioxidant enzymes, including glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), catalase, and superoxide (B77818) dismutase (SOD). nih.govnih.gov For instance, cocoa flavonoids were shown to increase the activities of GPx and GR in HepG2 cells. nih.gov
Activation of Transcription Factors: A primary pathway modulated by flavonoids is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. mdpi.com Under conditions of oxidative stress, flavonoids can promote the activation of Nrf2, which in turn binds to Antioxidant Response Elements (AREs) in the genome. This binding initiates the transcription of a suite of genes encoding for antioxidant and detoxifying enzymes. mdpi.com
Modulation of Pro-oxidant Enzymes: Flavonoids can also suppress the activity of enzymes that generate ROS, such as NADPH oxidase. acs.org
This modulation of cellular machinery provides a more sustained and potent defense against oxidative stress than direct scavenging alone. azidobutyric-acid-nhs-ester.com
Potential Broader Biological Functions (Contextual to Flavonols, not specific to this compound)
The flavonol class of compounds, to which this compound's aglycone belongs, has been investigated for a wide array of biological activities beyond their antioxidant capacity.
Antimicrobial Activity Investigations (General Flavonol Research)
Flavonols and other flavonoids are known to be synthesized by plants partly in response to microbial infections and have demonstrated significant antimicrobial properties in vitro against a broad spectrum of microorganisms. nih.gov
Antibacterial Effects: Numerous flavonols, including quercetin and kaempferol, exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanisms of action are multifaceted and include damaging the bacterial cell membrane, inhibiting nucleic acid synthesis, suppressing energy metabolism, and reducing bacterial adhesion and biofilm formation. nih.gov Some flavonoids can also inhibit bacterial efflux pumps, which are responsible for antibiotic resistance. acs.org
Antifungal Activity: Certain flavonoids, particularly chalcones, have shown potent antifungal activity. mdpi.com The lipophilicity (hydrophobicity) of a flavonoid appears to be correlated with its antimicrobial efficacy. mdpi.com
The table below summarizes the antibacterial activity of selected flavonoids.
| Flavonoid Class | Compound Example | Reported Antibacterial Activity |
| Flavonol | Quercetin | Shows higher antibacterial ability than flavones lacking a 3-OH group. nih.gov |
| Flavonol | Kaempferol | Active against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov |
| Flavone | Luteolin | Possesses antibacterial properties. nih.gov |
| Flavanone | Naringenin (B18129) | Can reduce ROS production in certain contexts. mdpi.com |
Anti-Inflammatory Effects (General Flavonol Research)
Flavonols are recognized as potent anti-inflammatory agents that can modulate various pathways involved in the inflammatory response. acs.orgnih.gov Their anti-inflammatory action is attributed to several mechanisms:
Inhibition of Pro-inflammatory Enzymes: Flavonols like quercetin and kaempferol can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov
Modulation of Signaling Pathways: A key mechanism is the attenuation of the NF-κB (nuclear factor-kappa B) signaling pathway. acs.orgfrontiersin.org By inhibiting NF-κB, flavonols can decrease the expression of pro-inflammatory genes and reduce the production of cytokines like TNF-α, IL-6, and IL-1β. nih.gov
Reduction of Inflammatory Mediators: Research has shown that flavonols such as fisetin, kaempferol, and quercetin can dose-dependently inhibit the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated macrophage cells. acs.org
These actions collectively reduce the key markers and drivers of inflammation, suggesting a protective role against inflammatory conditions. nih.gov
Other Bioactivities Associated with Flavonoids
The therapeutic potential of flavonoids extends to a wide range of other biological activities, which are the subject of ongoing research. nih.govmdpi.comijpsr.com
Anticancer Activity: Flavonoids have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor promotion by inhibiting key enzymes. ijpsr.comnih.gov For example, kaempferol has demonstrated antiproliferative activity against various cancer cell lines. nih.gov
Cardioprotective Effects: Dietary intake of polyphenols, including flavonoids, is associated with a reduced risk of coronary heart disease. nih.gov They can improve cardiovascular health by preventing LDL oxidation, improving endothelial function, and reducing inflammation. frontiersin.orgmdpi.com
Neuroprotective Effects: There is an emerging view that flavonoids may exert modulatory actions on cell signaling pathways that are crucial for neuronal survival and function. azidobutyric-acid-nhs-ester.comresearchgate.net They have been investigated for their potential to protect against neurodegenerative diseases. azidobutyric-acid-nhs-ester.com
Antiviral Activity: Certain flavonoids, including quercetin, have been reported to possess antiviral properties by inhibiting various enzymes essential for the viral life cycle. nih.govnih.gov
Antidiabetic Effects: Some studies suggest that flavonoids can act as antidiabetic agents by inhibiting glucose absorption in the gut or by improving glucose uptake in peripheral tissues. nih.gov
These diverse activities highlight the significant potential of flavonoids as health-promoting and disease-preventing compounds. ijpsr.com
Structure Activity Relationship Sar Studies of Heliosin and Its Analogs
Identification of Key Structural Moieties for Antioxidant Activity
The antioxidant capacity of Heliosin and related flavonoids is not a monolithic property but rather the cumulative effect of several key structural moieties distributed across its three-ring system. The arrangement and nature of substituent groups, particularly hydroxyl (-OH) groups, on the benzopyran core (rings A and C) and the phenyl substituent (ring B) are paramount in defining its radical-scavenging and metal-chelating capabilities.
The specific placement of hydroxyl groups on the A and B rings of the flavonoid scaffold plays a distinct role in the antioxidant activity of compounds like this compound.
Ring B: The hydroxyl groups on the B ring are considered to be of primary importance for the antioxidant activity. mdpi.com The configuration of these groups significantly influences the molecule's ability to scavenge a wide range of reactive oxygen species (ROS).
A crucial feature for potent antioxidant activity in flavonoids is the presence of an ortho-dihydroxyl group, also known as a catechol moiety, on the B ring. mdpi.com this compound, being a derivative of quercetin (B1663063), possesses this key structural feature at the C3' and C4' positions. This configuration is particularly effective for several reasons:
Enhanced H-atom Donation: The proximity of the two hydroxyl groups facilitates the donation of a hydrogen atom to a free radical.
Radical Stability: The resulting phenoxyl radical is stabilized through the formation of an intramolecular hydrogen bond and by delocalizing the unpaired electron across both oxygen atoms.
Metal Chelation: The catechol structure is an effective site for chelating metal ions, such as iron and copper. By binding these metals, flavonoids can prevent them from participating in Fenton reactions, which generate highly destructive hydroxyl radicals.
The presence of this ortho-dihydroxyl group in the B ring of the quercetin backbone is a major contributor to the predicted antioxidant efficacy of this compound. mdpi.com
This compound is identified as Quercetin 3-digalactoside, meaning a disaccharide (two galactose units) is attached to the hydroxyl group at the C3 position of the C ring. nih.gov This structural feature has a significant and well-documented impact on antioxidant activity.
Substitution of the C3 hydroxyl group, particularly through glycosylation, generally leads to a decrease in antioxidant capacity compared to the corresponding aglycone (in this case, quercetin). There are two primary reasons for this reduction in activity:
Involvement in Radical Scavenging: The C3 hydroxyl group is an active participant in the radical scavenging process. Its blockage by a sugar moiety eliminates its ability to donate a hydrogen atom.
Disruption of Electron Delocalization: The presence of the bulky sugar group can disrupt the planarity of the molecule, which in turn can affect the conjugation and delocalization of electrons across the flavonoid system. This can decrease the stability of the flavonoid radical when it is formed.
Therefore, while this compound possesses the highly active quercetin backbone, its antioxidant activity is expected to be attenuated by the presence of the digalactoside group at the C3 position. The antioxidant effect in vivo might be restored if the sugar moiety is hydrolyzed by enzymes, releasing the active aglycone, quercetin. mdpi.com
The following table illustrates the comparative antioxidant activity of quercetin and some of its glycosides, demonstrating the effect of substitution at the C3 position.
| Compound | Structure | Substitution at C3 | Relative Antioxidant Activity (DPPH Scavenging IC50 µM) |
| Quercetin | Aglycone | -OH | 5.4 |
| Quercetin-3-O-glucoside | Monosaccharide | -O-Glucose | 11.2 |
| Rutin (B1680289) (Quercetin-3-O-rutinoside) | Disaccharide | -O-Rutinose | 14.5 |
Note: Data are representative values from literature and serve for comparative illustration. Lower IC50 values indicate higher antioxidant activity.
Methodological Approaches in SAR Analysis
The structure-activity relationships of this compound and its analogs are typically investigated using a variety of in vitro chemical assays. These methods allow for a controlled assessment of how specific structural features influence different aspects of antioxidant action. Common approaches include:
Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. A widely used example is the Oxygen Radical Absorbance Capacity (ORAC) assay.
Single Electron Transfer (SET) based assays: These methods evaluate the capacity of a compound to reduce an oxidant by donating an electron. The color change of the oxidant is measured spectrophotometrically. Common examples include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This stable free radical changes color from purple to yellow upon accepting an electron or hydrogen radical. It is one of the most common and rapid methods for screening antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves a pre-formed radical cation that is reduced by the antioxidant, leading to a loss of color. It is applicable to both hydrophilic and lipophilic antioxidants.
Metal Chelating Assays: The ability of a flavonoid to bind transition metal ions is assessed, often using a method like the ferrozine assay, which measures the chelation of ferrous ions.
Computational Chemistry and Molecular Modeling (e.g., DFT Calculations)
Computational chemistry and molecular modeling are indispensable tools for investigating the electronic and structural properties of molecules like this compound, offering insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used to predict a wide range of molecular properties with high accuracy.
Key parameters calculated using DFT to predict antioxidant activity include:
Bond Dissociation Enthalpy (BDE): A lower BDE for a hydroxyl group indicates that the hydrogen atom can be more easily donated to a free radical, signifying higher antioxidant potential via the HAT mechanism.
Ionization Potential (IP): This relates to the ease of electron donation, a key step in the SET-PT mechanism.
Proton Dissociation Enthalpy (PDE): This parameter is crucial for the SPLET mechanism, indicating the ease of proton loss.
Electron Affinity (EA): This relates to the ability of the radical to accept an electron.
Proton Affinity (PA): This is another important parameter for the SPLET mechanism.
Studies on quercetin have shown that the hydroxyl groups on the B-ring, particularly the 3',4'-catechol moiety, are the primary sites for antioxidant activity due to their lower BDEs. The 3-OH group on the C-ring also contributes significantly to the antioxidant capacity. It is hypothesized that the glycosidic linkage at the 3-position in this compound would modulate these properties. The bulky disaccharide moiety could influence the molecule's stereochemistry and electronic distribution, potentially affecting its ability to donate hydrogen atoms or electrons.
Molecular modeling techniques, such as the generation of Molecular Electrostatic Potential (MEP) maps, can further predict the reactive sites of this compound. These maps visualize the electron density distribution, highlighting electrophilic and nucleophilic regions that are crucial for intermolecular interactions with biological targets.
Table 1: Representative Quantum Chemical Descriptors Calculated for Quercetin using DFT
| Descriptor | Calculated Value (example) | Significance in Activity |
| BDE (3'-OH) | ~75 kcal/mol | Lower value indicates higher antioxidant activity |
| BDE (4'-OH) | ~77 kcal/mol | Lower value indicates higher antioxidant activity |
| BDE (3-OH) | ~80 kcal/mol | Contributes to antioxidant potential |
| Ionization Potential | ~150 kcal/mol | Relates to the ease of electron donation |
| HOMO Energy | -0.21 au | Higher energy indicates greater electron-donating ability |
| LUMO Energy | -0.07 au | Lower energy indicates greater electron-accepting ability |
Note: The values in this table are illustrative and based on typical DFT calculations for quercetin. The exact values can vary depending on the level of theory and basis set used.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, numerous QSAR studies on flavonoids provide a clear blueprint for how such models could be developed for this compound and its analogs.
The general workflow for developing a QSAR model for this compound derivatives would involve:
Data Set Collection: A series of this compound analogs would be synthesized or identified, and their biological activity (e.g., antioxidant capacity, enzyme inhibition) would be measured experimentally.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: van der Waals volume, surface area, dipole moment, etc.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), would be used to build a mathematical equation correlating the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.
QSAR studies on other flavonoids have identified key structural features that influence their activity. For instance, the number and position of hydroxyl groups, the presence of a C2-C3 double bond in the C-ring, and the nature of glycosylation have all been shown to be important. A hypothetical QSAR study on this compound derivatives might reveal the influence of modifications to the sugar moieties or the aglycone on a specific biological endpoint.
Table 2: Hypothetical Data for a QSAR Study of this compound Analogs
| Compound | Modification | Log(1/IC50) | Molecular Weight | LogP | Number of H-bond Donors |
| This compound | None | 4.5 | 626.5 | -2.6 | 13 |
| Analog 1 | Acetylation of a sugar -OH | 4.2 | 668.6 | -2.1 | 12 |
| Analog 2 | Removal of a sugar unit | 4.8 | 464.4 | -1.5 | 10 |
| Analog 3 | Methylation of 7-OH | 4.6 | 640.5 | -2.0 | 12 |
| Analog 4 | Isomeric sugar linkage | 4.4 | 626.5 | -2.7 | 13 |
Note: This table is for illustrative purposes to demonstrate the type of data used in QSAR studies and does not represent real experimental data for this compound analogs.
Synthesis and Evaluation of this compound Derivatives for SAR Profiling
The synthesis of derivatives and their subsequent biological evaluation is the cornerstone of SAR profiling. While the synthesis of this compound derivatives has not been extensively documented, research on the derivatization of the closely related quercetin-3-β-galactoside provides valuable insights into potential synthetic strategies and the resulting SAR.
In one such study, a series of quercetin-3-β-galactoside derivatives were synthesized to explore their inhibitory activity against the SARS-CoV 3CL protease. The synthetic modifications focused on the hydroxyl groups of the quercetin aglycone.
Synthetic Approaches:
Alkylation: The hydroxyl groups of the quercetin moiety can be selectively alkylated to introduce various substituents. This can modulate the lipophilicity and steric properties of the molecule.
Acylation: Esterification of the hydroxyl groups is another common modification to alter the physicochemical properties and potentially improve cell permeability.
Glycosylation/Deglycosylation: Modification of the sugar chain, either by adding or removing sugar units or by altering the linkage, can have a significant impact on solubility, bioavailability, and interaction with biological targets.
Evaluation and SAR Findings from a Quercetin-3-β-galactoside Study:
A study on quercetin-3-β-galactoside derivatives revealed the following SAR trends for the inhibition of a specific viral protease:
The 3',4'-catechol group on the B-ring was found to be crucial for activity. Modification of these hydroxyl groups generally led to a decrease in inhibitory potency.
The 7-OH group appeared to be important for maintaining a favorable conformation for binding to the target enzyme.
The galactose moiety at the 3-position was also essential for activity, suggesting that it forms key interactions within the binding site.
These findings highlight the importance of specific structural features for the biological activity of quercetin glycosides. A similar systematic approach to the synthesis and evaluation of this compound derivatives would be necessary to establish a comprehensive SAR profile for this specific compound.
Table 3: Example of SAR Data for Synthesized Quercetin-3-β-galactoside Analogs
| Compound | R1 (at 7-OH) | R2 (at 3'-OH) | R3 (at 4'-OH) | IC50 (µM) |
| Quercetin-3-β-galactoside | H | H | H | 42.8 |
| Derivative A | CH3 | H | H | >100 |
| Derivative B | H | CH3 | H | 85.3 |
| Derivative C | H | H | CH3 | 92.1 |
| Derivative D | Benzyl | H | H | 68.5 |
Note: This table is based on published data for quercetin-3-β-galactoside derivatives and is intended to illustrate the principles of SAR profiling.
Chemical Synthesis and Derivatization of Heliosin
Strategies for Total Synthesis of Flavonol Core Structures
The core of Heliosin is the flavonol quercetin (B1663063). The total synthesis of the flavonol scaffold is a well-established area of organic chemistry, with several robust strategies available. A predominant and classical approach is the Algar-Flynn-Oyamada (AFO) reaction. nih.govrsc.org This method typically involves the condensation of a 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a 2'-hydroxychalcone, which is a key intermediate. nih.gov Subsequent oxidative cyclization of the chalcone (B49325) under alkaline hydrogen peroxide conditions yields the flavonol structure. nih.gov
Alternative strategies for constructing the flavonol core include:
Allan-Robinson Synthesis: This reaction produces flavones or isoflavones through the condensation of o-hydroxyaryl ketones with aromatic acid anhydrides. mdpi.com
Kostanecki Reaction: This method involves the combination of an o-hydroxyaryl ketone with aromatic acid anhydrides and their corresponding salt to yield flavones. mdpi.com
These foundational strategies allow for the assembly of the basic three-ring flavonol system, which can then be further functionalized to produce specific flavonols like quercetin. The synthesis of the quercetin core specifically requires starting materials that will yield its characteristic 3,5,7,3',4'-pentahydroxy substitution pattern. wikipedia.orgnih.gov For instance, the synthesis of methylated quercetin analogues starts with an appropriately substituted acetophenone (B1666503) to form the A-ring and a substituted aldehyde to form the B-ring, which are then condensed and cyclized via the AFO reaction. rsc.org
Table 1: Key Synthetic Reactions for Flavonol Core Synthesis
| Reaction Name | Precursors | Key Intermediate | Product |
|---|---|---|---|
| Algar-Flynn-Oyamada (AFO) | 2'-Hydroxyacetophenone, Aromatic aldehyde | 2'-Hydroxychalcone | Flavonol |
| Allan-Robinson Synthesis | o-Hydroxyaryl ketone, Aromatic acid anhydride | - | Flavone/Isoflavone |
Synthetic Methodologies for Introducing Specific Substituents on this compound Scaffold
Once the quercetin scaffold is synthesized, specific substituents can be introduced to create derivatives. These modifications are crucial for structure-activity relationship (SAR) studies. Common methodologies include etherification, esterification, and the introduction of alkyl or aryl groups.
Esterification (O-acylation): The hydroxyl groups can be converted to esters. Steglich esterification is one method used for this purpose. tandfonline.com
Introduction of Methyl Groups: To enhance radical-scavenging activity, methyl groups have been introduced into the catechol moiety (B-ring) of quercetin. researchgate.netrsc.org The synthesis involves designing specific aldehyde precursors that already contain the methyl groups, which are then used in the Aldol condensation step to form the chalcone intermediate. rsc.org
These synthetic modifications allow for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its biological activity.
Development of this compound Derivatives for Enhanced Bioactivity or Specificity
The development of derivatives aims to improve properties such as solubility, stability, bioavailability, and target specificity. nih.govresearchgate.net For this compound, this primarily involves modifying its hydroxyl groups or altering its glycosylation pattern.
The number and position of hydroxyl groups are critical for the biological activities of flavonoids. nih.govtamu.edu Modifying these groups can lead to derivatives with enhanced properties.
Selective Protection and Alkylation: The various hydroxyl groups on the quercetin ring exhibit different reactivities, allowing for regioselective modifications. researchgate.net A general strategy involves protecting more reactive hydroxyls, modifying the desired position, and then deprotecting the molecule. For instance, Williamson etherification has been used for selective modification at the 3 and 7 position hydroxyl groups. tandfonline.com The synthesis of various O-alkylated quercetin derivatives (mono-, di-, tri-, and tetra-alkylated) has been achieved, with studies showing that etherification of the 3-OH and 4′-OH groups can retain or enhance cancer cell growth inhibitory activities. nih.gov
Impact on Bioactivity: The modification of hydroxyl groups can improve the molecule's interaction with biological targets. For example, converting hydroxyl groups to their O-methyl derivatives has been shown to improve the anti-inflammatory effects of flavonoids. researchgate.net
Since this compound is a quercetin digalactoside, altering the glycosylation pattern is a key strategy for derivatization. Glycosylation significantly affects the solubility, stability, and bioavailability of flavonoids. nih.govtamu.edunih.gov
Chemical Glycosylation: The Koenigs-Knorr glycosylation is a classical method used to form glycosidic bonds. tandfonline.com A more modern and efficient approach for quercetin is phase-transfer-catalyzed (PTC) glycosylation, which has proven effective for attaching mono- and disaccharides to the C-3 hydroxyl group. acs.org The total synthesis of quercetin 3-sophorotrioside (a triglycoside) utilized a combination of PTC glycosylation for the first sugar and silver triflate (AgOTf) promoted glycosylation for chain elongation. acs.orgacs.org This highlights a viable strategy for building the digalactoside chain of this compound, likely through a stepwise addition of galactose units.
Enzymatic and Biocatalytic Glycosylation: Enzymes offer high regioselectivity and stereoselectivity. Uridine diphosphate-dependent glycosyltransferases (UGTs) are particularly useful for this purpose. researcher.life For example, engineered E. coli expressing two different UGTs have been used to synthesize quercetin 3-O-glucoside-7-O-rhamnoside. researchgate.netnih.gov Biotransformation using whole-cell cultures, such as the fungus Beauveria bassiana, can also achieve regioselective glycosylation of quercetin, often at the 7-OH position. researchgate.netnih.gov These biocatalytic methods could be adapted to produce this compound or its isomers.
Table 2: Comparison of Glycosylation Methods for Flavonoids
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Koenigs-Knorr Reaction | Glycosylation using glycosyl halides as donors, often with heavy metal salt promoters. | Well-established classical method. | Requires stoichiometric heavy metal salts, harsh conditions. |
| Phase-Transfer Catalysis (PTC) | Uses a phase-transfer catalyst to facilitate the reaction between reactants in immiscible phases. | Efficient for C-3 glycosylation of quercetin, milder conditions. acs.org | May not be suitable for larger, more complex sugar donors. acs.org |
| Enzymatic (UGTs) | Uses glycosyltransferase enzymes to transfer a sugar moiety from an activated donor (e.g., UDP-sugar). | High regioselectivity and stereoselectivity, environmentally benign. researcher.life | Requires specific enzymes and activated sugar donors, can be costly. |
Analytical Techniques for Structure Elucidation of Synthetic this compound and its Derivatives
The unambiguous determination of the structure of synthetic this compound and its derivatives is essential. A combination of spectroscopic techniques is employed for this purpose. ingentaconnect.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. ingentaconnect.com
1D-NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule, confirming the presence of the flavonol backbone and the sugar moieties. slideshare.net
2D-NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing connectivity. HMBC (Heteronuclear Multiple Bond Correlation) is particularly important for identifying the glycosylation site by showing correlations between the anomeric proton of the sugar and the carbon of the aglycone where it is attached. iaea.org NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the stereochemistry of the glycosidic linkage. beilstein-journals.org
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. nih.gov
High-Resolution Mass Spectrometry (HR-MS): Determines the exact molecular formula of the synthesized compound. tandfonline.com
Tandem MS (MS/MS or MSⁿ): When coupled with liquid chromatography (LC-MS/MS), this technique is invaluable for analyzing flavonoid glycosides. nih.govresearchgate.net Fragmentation patterns can reveal the sequence of sugars in a glycoside chain and the nature of the aglycone. The cleavage of the O-glycosidic bond is a characteristic fragmentation, leading to a neutral loss of the sugar unit(s). researchgate.net
Other Spectroscopic Methods:
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups present in the flavonol structure. tandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to confirm the presence of the flavonoid chromophore. The absorption spectrum can shift upon the addition of specific reagents, providing clues about the substitution pattern of the hydroxyl groups. nih.gov
The combined application of these techniques allows for the complete and accurate structural characterization of newly synthesized this compound derivatives. nih.govscispace.com
Future Directions in Heliosin Research
Comprehensive Mechanistic Studies of Heliosin's Biological Activities
Future research must prioritize a deep dive into the molecular mechanisms underpinning the biological effects of this compound. While its antioxidant capacity can be inferred from its quercetin (B1663063) backbone, detailed studies are required to elucidate the specifics. Key areas of investigation should include:
Radical Scavenging and Enzyme Interactions: Quantitative assays to determine this compound's capacity to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS) are fundamental. Furthermore, studies should explore its interaction with and modulation of key antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase.
Cellular Signaling Pathways: Research should aim to identify the specific intracellular signaling pathways modulated by this compound. This includes investigating its effects on pathways commonly influenced by flavonoids, such as the Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress, and inflammatory pathways like NF-κB and MAPK.
Exploration of Novel Bioactivities Beyond Antioxidant Properties
Building on the diverse biological activities observed in structurally similar flavonoids, future studies should cast a wide net to identify novel bioactivities of this compound. Based on preliminary findings for related compounds like quercetin-3-β-galactoside, which has shown inhibitory activity against the SARS-CoV 3CL protease, the following areas warrant investigation:
Antiviral and Antimicrobial Activity: Screening this compound against a panel of viruses and pathogenic bacteria could reveal potential applications in infectious disease treatment.
Anti-inflammatory Effects: Investigating the ability of this compound to modulate the production of inflammatory cytokines and enzymes like cyclooxygenases and lipoxygenases is a promising avenue.
Cardioprotective and Neuroprotective Potential: Given the known benefits of other flavonoids on cardiovascular and neurological health, studies on this compound's effects on relevant cell types (e.g., endothelial cells, neurons) and animal models of related diseases are warranted.
Advanced Chemical Synthesis Approaches for this compound and Novel Analogs
The scarcity of this compound from natural sources necessitates the development of efficient and scalable synthesis methods. Future research in this area should focus on:
Total Synthesis: Devising a stereoselective total synthesis of this compound would provide a reliable source of the pure compound for biological testing and overcome the limitations of isolation from natural products.
Analog Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of this compound analogs with modifications to the quercetin core or the digalactoside moiety would be invaluable. Subsequent biological evaluation of these analogs would enable the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds. The table below outlines potential synthetic approaches.
| Synthesis Approach | Description | Potential Advantages |
| Chemical Synthesis | Multi-step organic synthesis from commercially available starting materials. | High purity and scalability. Enables the creation of novel analogs. |
| Enzymatic Synthesis | Use of specific enzymes (e.g., glycosyltransferases) to attach the sugar moieties to the quercetin aglycone. | High stereoselectivity and milder reaction conditions. |
| Chemoenzymatic Synthesis | A hybrid approach combining chemical and enzymatic steps to optimize the synthesis. | Can overcome limitations of purely chemical or enzymatic routes. |
Investigation of this compound's Role in Plant Physiology and Stress Response
As a naturally occurring flavonoid, this compound likely plays a role in the physiology of the plants that produce it. Research in this domain should aim to understand:
Biosynthetic Pathway: Elucidation of the enzymatic pathway responsible for the synthesis of this compound in plants is a fundamental step.
Function in Plant Defense: Investigating the role of this compound in protecting plants against biotic (e.g., pathogens, herbivores) and abiotic (e.g., UV radiation, drought) stresses. This could involve correlating the levels of this compound with stress exposure and conducting functional studies using plants with altered this compound content. It is known that quercetin and its glycosides can protect plants from oxidative stress.
Development of Biotechnological Production Methods for this compound
To ensure a sustainable and cost-effective supply of this compound for research and potential commercial applications, biotechnological production methods present a promising alternative to chemical synthesis or extraction from plants. Future research should explore:
Metabolic Engineering in Microorganisms: The heterologous expression of the this compound biosynthetic pathway in microbial hosts like Escherichia coli or Saccharomyces cerevisiae could enable its large-scale production through fermentation. Research on the enzymatic synthesis of similar flavonoid glycosides in E. coli has shown the feasibility of this approach.
Plant Cell Culture: Establishing and optimizing plant cell cultures for the production of this compound could be another viable strategy. This would involve selecting high-yielding cell lines and optimizing culture conditions to maximize product accumulation.
The comprehensive exploration of these future research directions holds the key to unlocking the full potential of this compound as a valuable chemical compound with potential applications in medicine, agriculture, and biotechnology.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for confirming Heliosin's molecular identity and purity in synthesized samples?
To confirm this compound's identity (C₂₇H₃₀O₁₇, MW: 626.5169 g/mol), researchers should employ:
- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to verify the presence of characteristic signals for its glycosidic linkages, flavone core, and polyhydroxy side chains .
- High-Resolution Mass Spectrometry (HR-MS) : Validate the molecular ion peak ([M+H]⁺ at m/z 627.5242) and fragmentation patterns consistent with its complex structure .
- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) and carbonyl (C=O) functional groups in the 3200–3600 cm⁻¹ and 1650–1750 cm⁻¹ regions, respectively .
- HPLC/UPLC with Reference Standards : Compare retention times and spiking experiments using authenticated this compound samples to confirm purity (>95% by area normalization) .
Basic: How can researchers utilize computational tools to validate this compound's 3D conformation and intermolecular interactions?
- Molecular Dynamics (MD) Simulations : Simulate this compound’s solvation behavior and conformational stability using software like GROMACS, leveraging its InChIKey (QIAVRJHHAWLZNB-RLPYSRNMSA-N) to retrieve structural data from PubChem or ChemSpider .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, incorporating its SMILES string for accurate ligand preparation .
- Quantum Mechanical Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) with Gaussian09, ensuring alignment with experimental NMR data .
Advanced: What experimental design considerations are critical for resolving discrepancies in this compound's reported bioactivity across pharmacological studies?
Discrepancies may arise from variations in assay conditions or structural impurities. Mitigation strategies include:
- Standardized Bioassay Protocols : Adopt the FINER criteria (Feasible, Novel, Ethical, Relevant) to design dose-response studies with controls for solvent effects (e.g., DMSO <0.1%) and cell line authentication .
- Orthogonal Assays : Cross-validate results using in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish models) systems to confirm mechanism-specific activity .
- Data Normalization : Apply statistical models (e.g., ANCOVA) to account for batch-to-batch variability in compound synthesis .
Advanced: How should researchers address challenges in synthesizing this compound's stereochemically complex glycosidic moieties?
Key parameters for optimizing synthetic yield and stereoselectivity:
- Catalyst Selection : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to control the configuration of hex-3-en-1-yl side chains .
- Protection-Deprotection Strategies : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted side reactions during glycosylation .
- Reaction Monitoring : Employ LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
Advanced: What methodologies are effective for analyzing contradictions in this compound's solubility data across different solvent systems?
- Solubility Parameter Screening : Use the Hansen solubility parameters (δD, δP, δH) to identify solvents (e.g., DMSO, ethanol-water mixtures) that align with this compound’s polarity .
- Thermodynamic Profiling : Conduct differential scanning calorimetry (DSC) to measure melting points and identify polymorphic forms affecting solubility .
- Standardized Reporting : Document solvent purity, temperature (±0.1°C), and agitation methods to ensure reproducibility across labs .
Advanced: How can researchers design studies to elucidate the impact of this compound's stereochemistry on its biological activity?
- Chiral Chromatography : Separate enantiomers using a Chiralpak IC column and test isolated isomers in bioassays .
- Circular Dichroism (CD) Spectroscopy : Correlate Cotton effects with stereochemical configurations and activity trends .
- Structure-Activity Relationship (SAR) Modeling : Use Schrödinger’s QikProp to predict how stereochemical changes alter logP, polar surface area, and target binding .
Methodological: What best practices ensure reproducibility in documenting this compound's synthetic protocols?
- Detailed Experimental Sections : Include exact molar ratios, reaction times (±5%), and purification methods (e.g., column chromatography gradients) as per Beilstein Journal guidelines .
- Supporting Information : Provide raw NMR/FID files, HPLC chromatograms, and crystallographic data (if available) in supplementary materials .
- Critical Parameter Tables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–30°C | ±15% yield |
| Catalyst Loading | 5–7 mol% | Non-linear |
| Solvent System | THF:H₂O (4:1 v/v) | Maximizes purity |
Methodological: How can researchers apply systematic review frameworks (e.g., PICO) to formulate hypotheses about this compound's mechanisms of action?
- PICO Framework :
- Population : Target enzymes (e.g., kinases) or cell lines (e.g., HCT-116).
- Intervention : this compound at IC₅₀ concentrations.
- Comparison : Positive controls (e.g., staurosporine).
- Outcome : Inhibition rates, apoptosis markers.
- Literature Synthesis : Use tools like SciFinder to aggregate data on analogous flavones and generate testable hypotheses .
Data Analysis: What statistical approaches are recommended for interpreting conflicting data on this compound's stability under physiological conditions?
- Accelerated Stability Studies : Use Arrhenius modeling to predict shelf-life at 25°C/60% RH from data at 40°C/75% RH .
- Multivariate Analysis (PCA) : Identify latent variables (e.g., pH, ionic strength) contributing to degradation pathways .
- Error-Weighted Regression : Account for instrument variability in HPLC peak area measurements .
Ethical and Reporting Standards: How should researchers address potential biases in reporting this compound's therapeutic potential?
- PRISMA Guidelines : Disclose literature search strategies (databases, keywords) and exclusion criteria to minimize selection bias .
- Negative Result Reporting : Publish null findings (e.g., lack of cytotoxicity in normal cell lines) to avoid publication bias .
- Conflict of Interest Declarations : Disclose funding sources (e.g., academic grants vs. industry partnerships) in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
